Welcome to the BenchChem Online Store!
molecular formula C10H20O2Si B8549745 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)prop-2-enal CAS No. 76777-75-8

2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)prop-2-enal

Cat. No. B8549745
M. Wt: 200.35 g/mol
InChI Key: NJGNLWUAFISPEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09309245B2

Procedure details

To a solution of 2-(((tert-butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol (Intermediate 157, 11.35 g, 56.09 mmol) in DCM (150 mL) was added manganese dioxide (activated, 5 g) (28.7 g, 280.43 mmol). The reaction mixture was stirred at room temperature for three days. More MnO2 was added and continued stirring until TLC shows minimum starting material. The reaction mixture was filtered through a pad of silica, evaporated at ˜15° C. and purified on silica gel column (5-20%, EA/Hex) to afford the title compound (6.70 g, 59.6%) as a colorless oil.
Quantity
11.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
59.6%

Identifiers

REACTION_CXSMILES
[Si:1]([O:8][CH2:9][C:10](=[CH2:13])[CH2:11][OH:12])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2]>C(Cl)Cl.[O-2].[O-2].[Mn+4].O=[Mn]=O>[Si:1]([O:8][CH2:9][C:10](=[CH2:13])[CH:11]=[O:12])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:2])[CH3:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
11.35 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC(CO)=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC(CO)=C
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
5 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for three days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
continued stirring until TLC
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of silica
CUSTOM
Type
CUSTOM
Details
evaporated at ˜15° C.
CUSTOM
Type
CUSTOM
Details
purified on silica gel column (5-20%, EA/Hex)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCC(C=O)=C
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 59.6%
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.